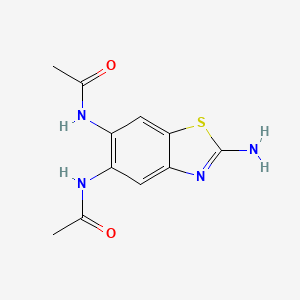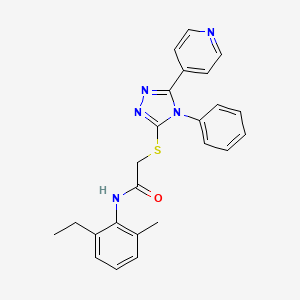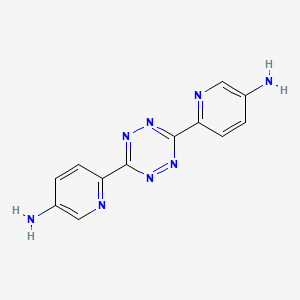
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is an organic compound characterized by the presence of a pyrrolidine ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ethyl-2-Methyl-3-(Pyrrolidin-1-yl)propanoat kann durch die Reaktion von 3-Pyrrolidinylpropansäure mit Ethanol unter sauren Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Mischung, um die Veresterung zu erleichtern, was zur Bildung der gewünschten Esterverbindung führt .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Ethyl-2-Methyl-3-(Pyrrolidin-1-yl)propanoat oft die Verwendung von großtechnischen Reaktoren, in denen die Reaktanten unter kontrollierten Temperaturen und Drücken kombiniert werden. Der Prozess kann auch Reinigungsschritte wie Destillation umfassen, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-Methyl-3-(Pyrrolidin-1-yl)propanoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden oft verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Carbonsäuren, Alkohole und substituierte Ester, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Methyl-3-(Pyrrolidin-1-yl)propanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexerer Moleküle ermöglicht wird.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung, zu untersuchen.
Industrie: Es wird bei der Herstellung von Pharmazeutika und Feinchemikalien verwendet und dient als Zwischenprodukt in verschiedenen chemischen Prozessen
Wirkmechanismus
Der Mechanismus, durch den Ethyl-2-Methyl-3-(Pyrrolidin-1-yl)propanoat seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Pyrrolidinring spielt eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren, beeinflusst biologische Pfade und löst gewünschte Effekte aus. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wirkmechanismus
The mechanism by which Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to enzymes or receptors, influencing biological pathways and eliciting desired effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3-(Pyrrolidin-1-yl)propanoat
- Ethyl-3-(Pyrrolidin-1-yl)propanoat
- 2-Methyl-3-(Pyrrolidin-1-yl)propan-1-amin
Einzigartigkeit
Ethyl-2-Methyl-3-(Pyrrolidin-1-yl)propanoat ist aufgrund seiner spezifischen Ester-funktionellen Gruppe und des Vorhandenseins einer Methylgruppe an der zweiten Position einzigartig. Diese strukturelle Einzigartigkeit trägt zu seinen besonderen chemischen Eigenschaften und Reaktivitäten bei und unterscheidet sie von anderen ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
42980-61-0 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)8-11-6-4-5-7-11/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZTPCGCDBGYYBLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)CN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)




![Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773693.png)
![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)

![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)

